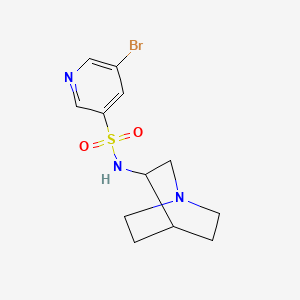
5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine sulfonamides. It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a quinuclidinyl group attached to the nitrogen atom, and a sulfonamide group at the 3rd position of the pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide typically involves the following steps:
Quinuclidinylation: The attachment of the quinuclidinyl group to the nitrogen atom of the pyridine ring can be accomplished through nucleophilic substitution reactions using quinuclidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process may include:
- Continuous flow reactors for efficient bromination and quinuclidinylation steps.
- Use of high-purity reagents and solvents to minimize impurities.
- Implementation of purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) can convert the sulfonamide group to amines.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Binding: Interacting with receptors on cell surfaces and modulating their signaling pathways.
Pathways Involved: The specific pathways involved depend on the biological target and the context of its application.
類似化合物との比較
Similar Compounds
5-Chloro-n-(quinuclidin-3-yl)pyridine-3-sulfonamide: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-n-(quinuclidin-3-yl)pyridine-3-sulfonamide: Similar structure with a fluorine atom instead of bromine.
5-Iodo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain targets. Additionally, the bromine atom’s size and electronegativity can affect the compound’s overall chemical properties and interactions.
特性
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5-bromopyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c13-10-5-11(7-14-6-10)19(17,18)15-12-8-16-3-1-9(12)2-4-16/h5-7,9,12,15H,1-4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCNHBSOJWMOPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NS(=O)(=O)C3=CC(=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














